![molecular formula C19H19NO4 B5878675 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid](/img/structure/B5878675.png)
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid, also known as EMA401, is a small molecule drug that has been extensively studied for its potential use in pain management. It was originally developed by a pharmaceutical company called Spinifex Pharmaceuticals, which was later acquired by Novartis. EMA401 is a non-opioid drug that targets a specific receptor in the nervous system, making it a promising alternative to traditional pain medications.
Wirkmechanismus
The mechanism of action of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves blocking the activity of the angiotensin II type 2 receptor, which is involved in pain signaling in the nervous system. By blocking this receptor, 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid reduces the transmission of pain signals, leading to a reduction in pain.
Biochemical and Physiological Effects:
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been shown to be effective in reducing pain in preclinical and clinical trials. It has also been shown to be well-tolerated and safe, with few side effects reported. 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid does not have any known addictive properties, making it a promising alternative to traditional pain medications.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is that it is a non-opioid drug, which means that it does not have the same potential for addiction and abuse as traditional pain medications. However, one limitation of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid is that it is a relatively new drug, and more research is needed to fully understand its potential benefits and limitations.
Zukünftige Richtungen
There are several potential future directions for research on 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid. One area of focus could be on developing new formulations of the drug that are more effective or have fewer side effects. Another area of focus could be on studying the long-term effects of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid on pain management and overall health. Additionally, there is potential for 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid to be used in the treatment of other conditions that involve pain signaling in the nervous system, such as migraine headaches or fibromyalgia. Overall, 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has shown promising results in preclinical and clinical trials, and further research is needed to fully understand its potential in pain management.
Synthesemethoden
The synthesis of 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with 4-methylbenzoyl chloride to form 4-ethoxyphenyl 4-methylbenzoate. This intermediate is then reacted with methylamine to form 4-ethoxyphenyl N-methyl-4-methylbenzoate, which is then hydrolyzed to form 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid.
Wissenschaftliche Forschungsanwendungen
3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid has been studied extensively in preclinical and clinical trials for its potential use in pain management. It has shown promising results in the treatment of neuropathic pain, which is a type of chronic pain that is caused by damage to the nervous system. 3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]acrylic acid works by targeting the angiotensin II type 2 receptor, which is involved in pain signaling in the nervous system.
Eigenschaften
IUPAC Name |
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-3-24-16-10-6-14(7-11-16)12-17(19(22)23)20-18(21)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3,(H,20,21)(H,22,23)/b17-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMCVUOZMLOBMIG-SFQUDFHCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C(C(=O)O)NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C(\C(=O)O)/NC(=O)C2=CC=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-ethoxyphenyl)-2-[(4-methylbenzoyl)amino]prop-2-enoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.